左旋甲酰谷氨酸钙

描述

Levoleucovorin calcium is a synthetic form of folinic acid, also known as leucovorin or citrovorum factor, which is used in medical applications to reduce the toxic effects of certain drugs, such as methotrexate. It is also used to enhance the effectiveness of certain cancer treatments, such as 5-fluorouracil and capecitabine. Levoleucovorin calcium is a water-soluble vitamin-like compound that is used to enhance the effects of certain anticancer drugs, by providing a source of folinic acid in the body.

科学研究应用

Rescue Therapy in Osteosarcoma Treatment

Scientific Field

Application Summary

- Levoleucovorin is used as a rescue therapy following high-dose methotrexate treatment in osteosarcoma .

Methods of Application

- Levoleucovorin administration begins as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

- Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Reducing Toxic Effects of Folate Analogs

Scientific Field

Application Summary

Methods of Application

- The specific methods of application can vary depending on the specific folate analog and the patient’s condition .

Results or Outcomes

Palliative Treatment of Advanced Metastatic Colorectal Cancer

Scientific Field

Application Summary

- Levoleucovorin is used in combination chemotherapy with 5-fluorouracil in the palliative treatment of patients with advanced metastatic colorectal cancer .

Methods of Application

- The specific methods of application can vary depending on the patient’s condition and the specific chemotherapy regimen .

Results or Outcomes

- When used in combination with 5-fluorouracil, Levoleucovorin can help to improve the effectiveness of the chemotherapy treatment .

Rescue Therapy after High-Dose Methotrexate Therapy

Scientific Field

Application Summary

- Levoleucovorin is used as a rescue therapy after high-dose methotrexate therapy in adult and pediatric patients with osteosarcoma .

Methods of Application

- Levoleucovorin administration should begin as soon as possible after an inadvertent methotrexate overdosage . The recommended dosage is 7.5 mg, or approximately 5 mg/m², administered every six hours until the patient’s serum methotrexate level is less than 10⁻⁸ M .

Results or Outcomes

- Levoleucovorin, being an analog of tetrahydrofolate (THF), bypasses DHFR reduction and acts as a cellular replacement for the co-factor THF, thereby preventing the toxic side effects of methotrexate therapy .

Diminishing the Toxicity Associated with Overdosage of Folic Acid Antagonists

Scientific Field

Application Summary

- Levoleucovorin is used to diminish the toxicity associated with overdosage of folic acid antagonists .

Methods of Application

- The specific methods of application can vary depending on the specific folic acid antagonist and the patient’s condition .

Results or Outcomes

属性

IUPAC Name |

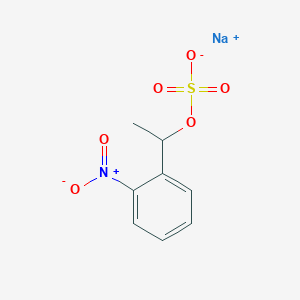

calcium;(2S)-2-[[4-[[(6S)-2-amino-5-formyl-4-oxo-3,6,7,8-tetrahydropteridin-6-yl]methylamino]benzoyl]amino]pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N7O7.Ca/c21-20-25-16-15(18(32)26-20)27(9-28)12(8-23-16)7-22-11-3-1-10(2-4-11)17(31)24-13(19(33)34)5-6-14(29)30;/h1-4,9,12-13,22H,5-8H2,(H,24,31)(H,29,30)(H,33,34)(H4,21,23,25,26,32);/q;+2/p-2/t12-,13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KVUAALJSMIVURS-QNTKWALQSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](N(C2=C(N1)N=C(NC2=O)N)C=O)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)[O-])C(=O)[O-].[Ca+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21CaN7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3045564 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Levoleucovorin calcium | |

CAS RN |

80433-71-2 | |

| Record name | Calcium (6S)-folinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3045564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | LEVOLEUCOVORIN CALCIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/778XL6VBS8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。